molecular formula C10H13NO3 B121329 3-Methyl-l-tyrosine CAS No. 17028-03-4

3-Methyl-l-tyrosine

Cat. No. B121329
CAS RN: 17028-03-4
M. Wt: 195.21 g/mol
InChI Key: MQHLULPKDLJASZ-QMMMGPOBSA-N
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Description

3-Methyl-L-tyrosine is a derivative of L-tyrosine . L-tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . The introduction of a methyl group can remarkably change the physical and chemical properties of a compound .


Synthesis Analysis

The synthesis of 3-Methyl-L-tyrosine involves various chemical reactions. For instance, one method involves the reaction of compound 7 with the isopentyl nitrite–fluoroboric acid system to give the corresponding aryl diazonium salt 8, which is protodeaminated to 9 by treatment with FeSO4 in DMF .


Molecular Structure Analysis

The molecular structure of 3-Methyl-L-tyrosine is similar to that of L-tyrosine, with the addition of a methyl group . The optimized molecular structure is determined by density functional theory (DFT) calculations using the B3LYP/6-311G (2 d, p) basis set .


Chemical Reactions Analysis

3-Methyl-L-tyrosine can undergo various chemical reactions. For instance, it can participate in a three-component Mannich-type reaction involving in situ formation of an imine from a substituted aniline 1 and an aldehyde 2, which subsequently reacts with a tyrosine residue, resulting in carbon–carbon bond formation .


Physical And Chemical Properties Analysis

3-Methyl-L-tyrosine has a molecular formula of C10H13NO3 and an average mass of 195.215 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 386.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Biocatalytic Derivatization

3-Methyl-l-tyrosine: can be used as a starting material for biocatalytic derivatization. This process involves the transformation of the compound into various high-value chemicals through enzyme-catalyzed reactions. These derivatives have applications in the pharmaceutical, food, and cosmetics industries due to their diverse biological activities .

Anti-Melanogenic Agents

In the field of dermatology, 3-Methyl-l-tyrosine derivatives serve as potent anti-melanogenic agents. They inhibit tyrosinase, an enzyme crucial for melanin synthesis, which is the pigment responsible for skin color. This application is significant in developing treatments for hyperpigmentation disorders .

Neurotransmitter Synthesis

This compound plays a role in the biosynthesis of neurotransmitters. By serving as a precursor in the enzymatic pathways, it contributes to the production of dopamine and norepinephrine, which are essential for brain function and have implications in treating neurological disorders .

Imaging Agent Precursor

3-Methyl-l-tyrosine: is utilized as a precursor for the synthesis of imaging agents like 3-[^123I]Iodo-α-Methyl-l-Tyrosine . These agents are used in functional imaging for brain and pancreatic tumors, providing a non-invasive method to study disease progression and response to therapy .

Cognitive Performance Enhancement

Research suggests that derivatives of 3-Methyl-l-tyrosine may help attenuate cognitive performance decline associated with sleep deprivation. This application is particularly relevant for individuals who undergo extended periods of wakefulness, such as military personnel or shift workers .

Cancer Research

In oncology, 3-Methyl-l-tyrosine derivatives are studied for their potential use in cancer treatment. They can be incorporated into peptides that target tumor cells, allowing for the development of targeted therapies with fewer side effects compared to traditional chemotherapy .

Metabolic Engineering

The compound is also significant in metabolic engineering, where it can be used to optimize the production of specific amino acids in microbial fermentation processes. This has implications for the cost-effective manufacturing of amino acids for various industrial applications .

Nutraceutical Development

Finally, 3-Methyl-l-tyrosine is explored in the development of nutraceuticals. Its derivatives can enhance the nutritional value of food products and dietary supplements, contributing to health and wellness by providing essential nutrients .

Safety And Hazards

3-Methyl-L-tyrosine should be handled with care to avoid contact with skin and eyes, inhalation of dust, and ingestion . In case of accidental contact, immediate medical attention is advised .

Future Directions

The enzymatic production of L-tyrosine derivatives, including 3-Methyl-L-tyrosine, is a promising area of research . The introduction of a methyl group can significantly change the physical and chemical properties of a compound, making it an interesting amino acid residue to be inserted in peptide chains .

properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLULPKDLJASZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946503
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-l-tyrosine

CAS RN

2370-57-2
Record name Methyl-3-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-methyl-L-tyrosine in the biosynthesis of saframycin A?

A1: While the provided research doesn't detail the complete biosynthetic pathway of saframycin A, it highlights the function of the SfmD enzyme in this process. SfmD, containing a unique heme cofactor, catalyzes a single-oxygen insertion into 3-methyl-L-tyrosine. [] This suggests that 3-methyl-L-tyrosine serves as a substrate for SfmD and undergoes a specific modification crucial for saframycin A production.

Q2: Can 3-methyl-L-tyrosine be synthesized through alternative methods besides extraction from natural sources?

A2: Yes, the research demonstrates a biocatalytic one-pot synthesis of L-tyrosine derivatives, including 3-methyl-L-tyrosine, using readily available starting materials. [] This method utilizes the monooxygenase P450 BM3 to hydroxylate toluene to 3-methylphenol, which then undergoes enzymatic C-C coupling and asymmetric amination with pyruvate and ammonia in the presence of tyrosine phenol lyase. This approach offers an efficient and sustainable alternative to traditional extraction methods.

Q3: How does the heme cofactor in SfmD interact with 3-methyl-L-tyrosine?

A3: The research reveals that the heme cofactor in SfmD undergoes a significant conformational change upon binding with 3-methyl-L-tyrosine. [] This conformational change involves the dissociation of one axial histidine ligand (His274) from the iron ion within the heme center. This substrate-induced change suggests a mechanism where 3-methyl-L-tyrosine binding creates a suitable environment for oxygen activation and subsequent single-oxygen insertion.

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